molecular formula C10H17NO4 B2916713 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid CAS No. 1781968-79-3

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid

Cat. No.: B2916713
CAS No.: 1781968-79-3
M. Wt: 215.249
InChI Key: TXLPFPLPMZEOQB-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing selective modifications of the azetidine ring. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. The presence of the Boc group also allows for selective protection and deprotection during synthesis, making it a valuable intermediate in organic chemistry .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLPFPLPMZEOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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